Superior Progression-Free Survival (PFS) vs. Chemotherapy in LUX-Lung 3 Pivotal Trial
In the randomized Phase III LUX-Lung 3 trial, first-line afatinib demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to standard platinum-doublet chemotherapy in patients with advanced EGFR-mutant lung adenocarcinoma [1]. The benefit was particularly pronounced in the subset of patients with common activating mutations (exon 19 deletion or L858R).
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 13.6 months |
| Comparator Or Baseline | Cisplatin/Pemetrexed chemotherapy: 6.9 months |
| Quantified Difference | Hazard Ratio (HR) = 0.47 (95% CI, 0.34–0.65; P = .001) |
| Conditions | First-line treatment; Stage IIIB/IV lung adenocarcinoma with common EGFR mutations (exon 19 deletion/L858R); n=308 patients. |
Why This Matters
This data establishes afatinib as a superior alternative to first-line chemotherapy in a genetically defined NSCLC population, justifying its procurement for clinical and research applications in this setting.
- [1] Sequist LV, Yang JC, Yamamoto N, et al. Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. J Clin Oncol. 2013;31(27):3327-3334. View Source
